molecular formula C13H12N2O2S B2917256 [4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile CAS No. 380348-77-6

[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile

Cat. No.: B2917256
CAS No.: 380348-77-6
M. Wt: 260.31
InChI Key: NQABLEQOUYIUJC-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile: is an organic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an appropriate catalyst to form the thiazole ring. Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Comparison with Similar Compounds

Uniqueness: The presence of both the thiazole ring and the 3,4-dimethoxyphenyl group in [4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile provides a unique combination of electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-11-4-3-9(7-12(11)17-2)10-8-18-13(15-10)5-6-14/h3-4,7-8H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQABLEQOUYIUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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